2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Overview
Description
2-[2,4-Dioxo-3-(phenylmethyl)-5-thiazolidinyl]acetic acid is a compound with the molecular formula C5H5NO4S . It is a type of thiazolidinedione .
Molecular Structure Analysis
The molecular weight of 2-[2,4-Dioxo-3-(phenylmethyl)-5-thiazolidinyl]acetic acid is 175.16 g/mol . The InChI string isInChI=1S/C5H5NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h2H,1H2,(H,7,8)(H,6,9,10)
and the canonical SMILES string is C(C1C(=O)NC(=O)S1)C(=O)O
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 175.16 g/mol and a XLogP3-AA value of -0.4 . It has 2 hydrogen bond donors .Scientific Research Applications
Aldose-Reductase Inhibition : A study by Soni and Kaskhedikar (2006) in "Archiv der Pharmazie" focused on the structural requirements for aldose-reductase inhibition by 2,4-dioxo-5-(naphth-2-ylmethylene)-3-thiazolidinyl acetic acids and 2-thioxo analogues. They found that 2-thioxo-4-oxo-3-thiazolidinyl acetic acids are conducive to aldose-reductase inhibitory activity, which is vital for managing complications of diabetes (Soni & Kaskhedikar, 2006).
Antibacterial Activity : Trotsko et al. (2018) in the "Saudi Pharmaceutical Journal" synthesized new derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid and tested their antibacterial activity. They observed that these derivatives showed significant activity against Gram-positive bacterial strains (Trotsko et al., 2018).
Carbonic Anhydrase Inhibition : A study in the "Journal of Enzyme Inhibition and Medicinal Chemistry" by Abd Alhameed et al. (2020) found that a series of 2,4-dioxothiazolidinyl acetic acids inhibited human carbonic anhydrase XII, an enzyme involved in tumorigenesis and glaucoma, indicating potential applications in cancer and glaucoma treatment (Abd Alhameed et al., 2020).
Antimicrobial and Antifungal Properties : Youssef et al. (2015) in the "Journal of Heterocyclic Chemistry" synthesized compounds incorporating the thiazolidinedione nucleus and found that they exhibited moderate antibacterial and antifungal activities, highlighting potential for antimicrobial applications (Youssef et al., 2015).
Inhibitor of Aldose Reductase : Kučerová-Chlupáčová et al. (2020) in "Chemico-biological interactions" explored (4-oxo-2-thioxothiazolidin-3-yl)acetic acids as potent aldose reductase inhibitors. They found that these compounds are potent inhibitors of aldose reductase, suggesting therapeutic potential in conditions like diabetic complications (Kučerová-Chlupáčová et al., 2020).
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c14-10(15)6-9-11(16)13(12(17)18-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWHTSOQTXOTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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